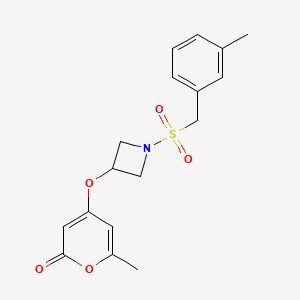
6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) harboring the T790M mutation.
Scientific Research Applications
Synthesis and Characterization
6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, due to its complex structure involving a pyranone core and a sulfonyl azetidine moiety, is likely to be a target for synthetic chemistry research. Compounds with similar structures have been synthesized and characterized, offering insights into their potential applications. For example, Chopde, Meshram, and Pagadala (2012) synthesized azetidinone derivatives and evaluated their antibacterial activities, highlighting the potential of such structures in developing antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial Activity
Compounds structurally related to this compound have shown significant antimicrobial activities. The synthesized sulfonamide derivatives by Mohamed (2007) demonstrated promising antibacterial activities against various bacterial strains, suggesting potential applications of similar compounds in combating microbial infections (Mohamed, 2007).
Antioxidant and Enzyme Inhibition
Aziz et al. (2021) designed and synthesized novel heterocyclic derivatives to investigate their potential as antioxidants. The study focused on the efficiency of these compounds in inhibiting reactive oxygen species, indicating the potential of structurally similar compounds, like this compound, in serving as antioxidants or enzyme inhibitors (Aziz et al., 2021).
Photochemical and Environmental Studies
The compound's structure, featuring a pyranone ring and sulfonyl group, may also lend it interesting photochemical properties. Studies on related sulfonylurea herbicides, like azimsulfuron, have focused on their photodegradation behaviors and environmental fate. Pinna, Pusino, and Gessa (2004) explored the sorption and degradation of azimsulfuron on various soil colloids, providing insights into how similar compounds might interact with environmental components (Pinna, Pusino, & Gessa, 2004).
properties
IUPAC Name |
6-methyl-4-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-4-3-5-14(6-12)11-24(20,21)18-9-16(10-18)23-15-7-13(2)22-17(19)8-15/h3-8,16H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFNVKZTWTTYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

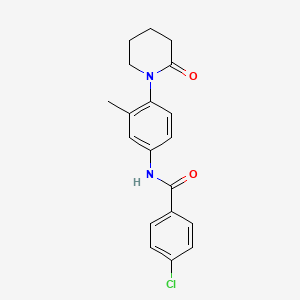
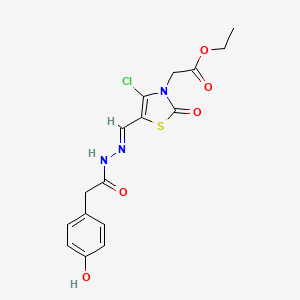
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2605097.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2605098.png)
![4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2605099.png)

![4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine](/img/structure/B2605101.png)

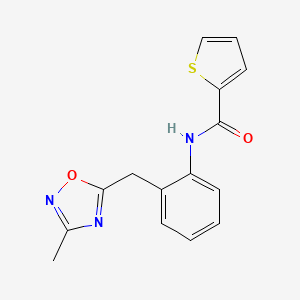

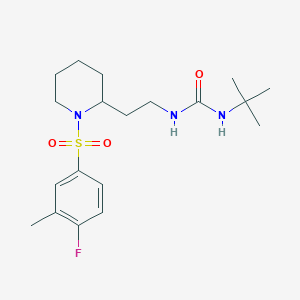
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2605113.png)

